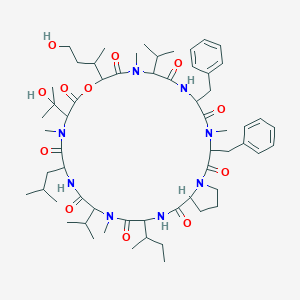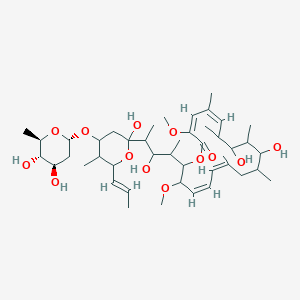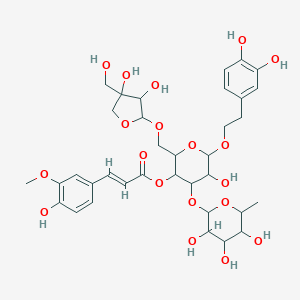
Cholestan-3,6-diyl disulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholestan-3,6-diyl disulfate is a compound that has recently gained attention in the field of scientific research due to its potential therapeutic properties. This molecule is a derivative of cholesterol and has been found to exhibit various biological activities.
Wissenschaftliche Forschungsanwendungen
Cholestan-3,6-diyl disulfate has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce the expression of genes involved in inflammation. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, Cholestan-3,6-diyl disulfate has been shown to improve glucose metabolism and increase insulin sensitivity.
Wirkmechanismus
The mechanism of action of Cholestan-3,6-diyl disulfate is not fully understood. However, it is believed that the compound exerts its biological effects by modulating various signaling pathways. For example, it has been shown to inhibit the NF-κB pathway, which is involved in inflammation, and activate the AMPK pathway, which is involved in glucose metabolism.
Biochemical and Physiological Effects:
Cholestan-3,6-diyl disulfate has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, Cholestan-3,6-diyl disulfate has been shown to improve glucose metabolism by increasing the expression of GLUT4 and reducing insulin resistance.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Cholestan-3,6-diyl disulfate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, the compound has been shown to exhibit various biological activities, making it a promising candidate for further research. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the research on Cholestan-3,6-diyl disulfate. One area of interest is the development of novel therapeutic agents based on this compound. Another direction is to further investigate the mechanism of action and identify specific molecular targets. Additionally, research can be conducted to study the potential side effects and toxicity of Cholestan-3,6-diyl disulfate. Finally, studies can be conducted to investigate the effects of this compound on other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, Cholestan-3,6-diyl disulfate is a compound that has shown promise in various scientific research applications. Its anti-inflammatory, anti-cancer, and anti-diabetic effects make it a promising candidate for further research. While the mechanism of action is not fully understood, there are several future directions for research on this compound. Overall, Cholestan-3,6-diyl disulfate is an exciting area of research with the potential to lead to the development of novel therapeutic agents.
Synthesemethoden
Cholestan-3,6-diyl disulfate can be synthesized by the reaction of cholesterol with sulfuric acid under specific conditions. The reaction yields a mixture of products, and the desired compound can be isolated by column chromatography. The purity of the compound can be confirmed by using analytical techniques such as NMR and Mass Spectrometry.
Eigenschaften
CAS-Nummer |
141677-53-4 |
|---|---|
Produktname |
Cholestan-3,6-diyl disulfate |
Molekularformel |
C27H46Na2O8S2 |
Molekulargewicht |
608.8 g/mol |
IUPAC-Name |
disodium;[(3S,5S,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-6-yl] sulfate |
InChI |
InChI=1S/C27H48O8S2.2Na/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(35-37(31,32)33)24-15-19(34-36(28,29)30)11-13-27(24,5)23(20)12-14-26(21,22)4;;/h17-25H,6-16H2,1-5H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2/t18-,19+,20+,21-,22+,23+,24-,25+,26-,27-;;/m1../s1 |
InChI-Schlüssel |
LSZOEUUICRWOTO-JFEUVQKDSA-L |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C.[Na+].[Na+] |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C.[Na+].[Na+] |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C.[Na+].[Na+] |
Synonyme |
5 alpha-cholestan-3 beta,6 alpha-diyl disulfate cholest-3,6-di-SO4 cholestan-3,6-diyl disulfate cholestan-3,6-diyl disulfate, disodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-isopropylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233948.png)
![2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233955.png)
![2-(2-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233956.png)

![2-(2,4-dimethylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233959.png)

![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B233967.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233975.png)
![3-iodo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233980.png)
![4-ethyl-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B233986.png)
![(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B233998.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide](/img/structure/B234009.png)

